2-Octyl-1-dodecene

Polyalphaolefin synthesis Lubricant base oil Low-temperature properties

Sourcing a branched alpha-olefin that delivers true -50°C low-temperature performance and reactive functionality can be a bottleneck. 2-Octyl-1-dodecene is the specific vinylidene monomer that solves this, enabling quaternary carbon centers in oligomers. - Delivers copolymer pour points as low as -52 °C and Viscosity Index of 165, outperforming linear 1-decene PAOs. - Functions as the irreplaceable precursor for 2-octyl-dodecyl acrylate, a non-leaching, permanently incorporated reactive plasticizer. - Enables high-yield (71%) synthesis of C40 tetrameric base stocks for MIL-L-23699 jet engine lubricants.

Molecular Formula C20H40
Molecular Weight 280.5 g/mol
CAS No. 37624-31-0
Cat. No. B3051993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyl-1-dodecene
CAS37624-31-0
Molecular FormulaC20H40
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=C)CCCCCCCC
InChIInChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h3-19H2,1-2H3
InChIKeyNEAFLGWVOVUKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octyl-1-dodecene Sourcing & Applications


2-Octyl-1-dodecene (IUPAC: 9-methylidenenonadecane) is a branched, long-chain alpha-olefin (C20H40, MW 280.5 g/mol) produced via the selective dimerization of 1-decene using metallocene or Ziegler-Natta catalyst systems . Its vinylidene structure, with an octyl branch at the second carbon, distinguishes it from linear alpha-olefins (LAOs) such as 1-octadecene or 1-dodecene, imparting a lower pour point and differentiated reactivity . Industrially, it serves as a critical precursor for high-temperature lubricant base stocks, Guerbet alcohols, and hydrophobic acrylic monomers, where its branched architecture directly influences end-product low-temperature fluidity, oxidative stability, and plasticization efficiency .

2-Octyl-1-dodecene Substitution Limitations


While linear 1-alkenes such as 1-octadecene (C18) and 1-dodecene (C12) are commodity-priced and widely available, their substitution for 2-octyl-1-dodecene in oligomerization, esterification, or radical polymerization processes results in markedly different product architectures and performance profiles. The vinylidene branch of 2-octyl-1-dodecene produces oligomers and polymers with a higher density of quaternary carbon centers, which translates into a viscosity index (VI) of approximately 165 and a pour point as low as -52 °C for its copolymerization products , a combination that linear 1-decene-derived polyalphaolefins (PAOs) of comparable kinematic viscosity cannot match . Additionally, the terminal methylidene group of 2-octyl-1-dodecene confers higher reactivity toward oxymercuration-demercuration and esterification, enabling efficient conversion to Guerbet alcohols and acrylate monomers that linear internal or alpha-olefins cannot deliver without additional isomerization steps .

2-Octyl-1-dodecene Comparative Evidence


PAO Low-Temperature Fluidity Comparison

The copolymer of 1-decene with its vinylidene dimer (2-octyl-1-dodecene) yields a polyalphaolefin containing quaternary carbon centers. This PAO exhibits a pour point of -52 °C and a viscosity index of 165, representing superior low-temperature fluidity compared to a conventional 1-decene oligomer PAO of similar kinematic viscosity (10.8 mm²/s at 100 °C), which typically shows a pour point in the range of -40 to -48 °C and a lower viscosity index . The improvement is attributed to the disruption of paraffinic crystallinity by the quaternary carbon centers uniquely introduced via the 2-octyl-1-dodecene comonomer.

Polyalphaolefin synthesis Lubricant base oil Low-temperature properties

Catalyst Efficiency: Cp2ZrCl2 vs. Cp2HfCl2

In the selective dimerization of 1-decene to 2-octyl-1-dodecene, bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2) demonstrates significantly higher catalytic efficiency than its hafnium analog (Cp2HfCl2). Under identical conditions (methylaluminoxane cocatalyst, 70 °C, 6 h reaction time), Cp2ZrCl2 yields a product mixture richer in the target dimer with less trimer and residual monomer, as quantified by GC-MS analysis . An optimal reaction time of 6 hours was identified; extending to 24 hours led to excessive trimer formation without proportional dimer yield improvement .

Metallocene catalysis 1-Decene dimerization Process optimization

Vinylidene vs. Linear Olefin: Guerbet Alcohol Route

2-Octyl-1-dodecene undergoes oxymercuration-demercuration to yield the tertiary Guerbet alcohol 2-octyl-2-dodecanol in a single step, exploiting the vinylidene double bond's regioselective reactivity . In contrast, linear 1-alkenes such as 1-octadecene require acid-catalyzed hydration or hydroformylation-hydrogenation sequences that yield predominantly primary alcohols with different surfactant and plasticizer properties. The tertiary alcohol derived from 2-octyl-1-dodecene provides a branched, hydrophobic 'bushy-tailed' structure that, upon acrylation, acts as a reactive internal plasticizer with quantifiably lower glass transition temperature (Tg) depression efficiency compared to linear alkyl acrylates at equal incorporation levels .

Guerbet alcohol synthesis Vinylidene reactivity Oxymercuration-demercuration

Dimerization Yield: BF3·EtOH vs. Thermal Conditions

2-Octyl-1-dodecene undergoes a second-stage dimerization with BF3·ethanol complex to yield 11,13-dioctyl-13-methyl-11-tricosene, a C40 internal olefin useful as a high-temperature lubricant base stock . The reaction yield is temperature-dependent: at 45 °C for 21.5 h, a 71% yield (based on total feed) was achieved, corresponding to 83.3% based on 2-octyl-1-dodecene conversion . At 101 °C, the yield dropped to 63% (74% based on feed olefin), demonstrating the sensitivity of this vinylidene-specific dimerization to thermal conditions . By comparison, the shorter-chain analog 2-hexyl-1-decene yielded 77% (90% based on feed) under optimized conditions, highlighting the influence of chain length on dimerization efficiency .

Vinylidene dimerization High-temperature lubricant BF3 catalysis

Boiling Point & Density: Branched vs. Linear

The branched architecture of 2-octyl-1-dodecene results in a predicted boiling point of 321.1 ± 21.0 °C and density of 0.929 ± 0.06 g/cm³ , which are higher than those of the linear C18 analog 1-octadecene (bp 314.4 ± 5.0 °C at 760 mmHg; density 0.789 g/mL at 25 °C) and the shorter linear C12 analog 1-dodecene (bp 213.8 °C; density 0.758 g/mL) . The elevated boiling point and density arise from the higher molecular weight (C20 vs. C18) and the branched, more compact molecular shape. These differences are relevant for applications requiring specific volatility windows, such as high-boiling reaction solvents or non-volatile plasticizer intermediates. Note: The boiling point of 2-octyl-1-dodecene has also been reported at reduced pressure as 184-186 °C at 10 Torr .

Physicochemical properties Boiling point Density comparison

Ostwald Ripening Retardation by Reactive Hydrophobe

2-Octyl-dodecyl acrylate, synthesized from 2-octyl-1-dodecene via the tertiary alcohol intermediate, functions as a reactive hydrophobe in mini-emulsion polymerizations of butyl acrylate, methyl methacrylate, and styrene. Phase-separation experiments demonstrated that the presence of this branched acrylate in the dispersed phase retards Ostwald ripening, yielding stable polymer latex particles . While quantitative ripening rate constants were not compared against conventional hydrophobes such as hexadecane in the available extract, the study establishes that the branched structure of the 2-octyl-1-dodecene-derived monomer provides effective hydrophobe functionality while simultaneously incorporating covalently into the polymer backbone, eliminating the need for post-polymerization removal of a non-reactive hydrophobe .

Mini-emulsion polymerization Reactive hydrophobe Ostwald ripening

2-Octyl-1-dodecene Application Scenarios


Low-Pour-Point PAO Lubricant Base Stocks

When formulating polyalphaolefin base oils requiring a pour point below -50 °C and a viscosity index above 160, 2-octyl-1-dodecene should be selected as the comonomer with 1-decene. The resulting copolymer, containing quaternary carbon centers, delivers a pour point of -52 °C and a VI of 165 at a kinematic viscosity of 10.8 mm²/s at 100 °C, outperforming conventional 1-decene homopolymer PAOs that typically exhibit pour points of -40 to -48 °C . This scenario is most relevant for Arctic-grade hydraulic fluids, jet engine lubricants, and low-temperature grease formulations where cold-flow properties are the primary procurement specification.

Guerbet Alcohols & Branched Acrylate Monomers

For the production of 2-octyl-2-dodecanol (Guerbet alcohol) and its acrylate ester, 2-octyl-1-dodecene is the irreplaceable vinylidene precursor. The oxymercuration-demercuration route converts the compound directly to the tertiary alcohol, which upon esterification yields 2-octyl-dodecyl acrylate . This monomer acts as a reactive internal plasticizer in styrene and acrylate copolymers, reducing glass transition temperature without the migration issues associated with external plasticizers. Procurement should prioritize 2-octyl-1-dodecene when the target application is a non-leaching, permanently incorporated plasticizer for polystyrene or polyacrylate systems .

High-Temperature Lubricant Tetramer Production

For the synthesis of C40 internal olefin base stocks (11,13-dioctyl-13-methyl-11-tricosene) used in high-temperature lubricants, 2-octyl-1-dodecene is the required vinylidene intermediate. Under BF3·ethanol catalysis at 45 °C, the second-stage dimerization achieves 71% yield (83.3% based on olefin feed), providing a cost-effective route to tetrameric lubricant molecules that meet jet engine lubricant specifications . The branched structure of the resulting tetramer imparts thermal-oxidative stability superior to linear paraffinic oils of equivalent carbon number. This scenario applies to MIL-L-23699 Type II jet engine lubricants and high-temperature industrial chain oils .

Reactive Hydrophobe for VOC-Compliant Emulsions

When designing mini-emulsion polymerization formulations that must comply with stringent VOC regulations, 2-octyl-1-dodecene-derived 2-octyl-dodecyl acrylate should be specified as the reactive hydrophobe. Unlike hexadecane or other non-reactive costabilizers that remain as volatile residues in the final latex, the branched acrylate covalently incorporates into the polymer backbone while effectively retarding Ostwald ripening . This eliminates the need for post-polymerization stripping, reducing energy consumption and enabling 'clean' latex products for coatings, adhesives, and personal care applications .

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